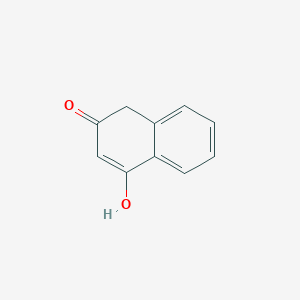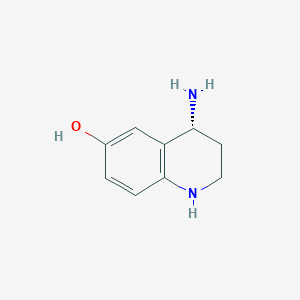
(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol est un composé organique chiral qui appartient à la classe des tétrahydroquinoléines. Ce composé se caractérise par sa structure unique, qui comprend un groupe amino en position 4 et un groupe hydroxyle en position 6 sur le cycle tétrahydroquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol implique généralement la réduction de dérivés de la quinoléine. Une méthode courante est l'hydrogénation catalytique de la 4-nitroquinoléine, suivie de la réduction du groupe nitro en groupe amino. Les conditions de réaction comprennent souvent l'utilisation d'hydrogène gazeux et d'un catalyseur au palladium sous haute pression et température.
Méthodes de production industrielle
La production industrielle de (R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol peut impliquer des procédés d'hydrogénation catalytique à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit davantage pour éliminer le groupe hydroxyle, formant une tétrahydroquinoléine entièrement saturée.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogène gazeux (H2) avec un catalyseur au palladium.
Substitution : Divers électrophiles tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base.
Principaux produits
Oxydation : Formation de 4-amino-1,2,3,4-tétrahydroquinoléin-6-one.
Réduction : Formation de 4-amino-1,2,3,4-tétrahydroquinoléine.
Substitution : Formation de tétrahydroquinoléines substituées avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de bibliothèques chimiques diverses pour la découverte et le développement de médicaments.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Il s'est avéré prometteur pour moduler les voies biologiques et interagir avec des enzymes et des récepteurs spécifiques.
Médecine
En médecine, (R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol est étudié pour son potentiel thérapeutique. Il peut servir de composé principal pour le développement de nouveaux médicaments ciblant les troubles neurologiques, le cancer et les maladies infectieuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa réactivité et ses groupes fonctionnels le rendent approprié pour la synthèse de polymères, de colorants et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de (R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les enzymes et les récepteurs, modulant ainsi leur activité. Le groupe hydroxyle peut participer à des réactions redox, influençant les voies cellulaires. Ces interactions peuvent entraîner des modifications de la fonction et de la signalisation cellulaires, contribuant à la bioactivité du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes and receptors.
Medicine
In medicine, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular pathways. These interactions can lead to changes in cellular function and signaling, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminoquinoléine : N'a pas la structure tétrahydro ni le groupe hydroxyle.
6-Hydroxyquinoléine : N'a pas le groupe amino ni la structure tétrahydro.
Tétrahydroquinoléine : N'a ni le groupe amino ni le groupe hydroxyle.
Unicité
(R)-4-Amino-1,2,3,4-tétrahydroquinoléin-6-ol est unique en raison de la présence à la fois d'un groupe amino et d'un groupe hydroxyle sur le cycle tétrahydroquinoléine. Cette combinaison de groupes fonctionnels offre un profil de réactivité distinct et un potentiel d'applications diverses dans divers domaines.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(4R)-4-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1 |
Clé InChI |
MEGQELBITWKNRR-MRVPVSSYSA-N |
SMILES isomérique |
C1CNC2=C([C@@H]1N)C=C(C=C2)O |
SMILES canonique |
C1CNC2=C(C1N)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


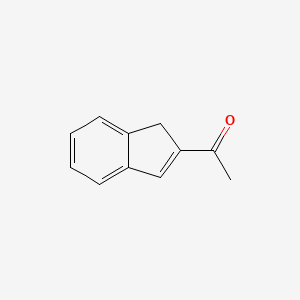



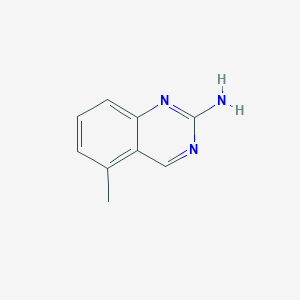
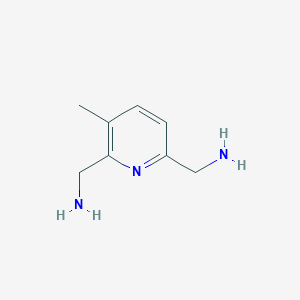


![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
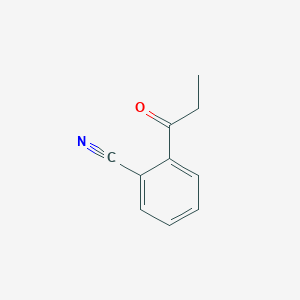
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)


